1-tert-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-tert-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.
Attachment of the Dimethoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-tert-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-2-carboxamide: Similar structure with a different position of the carboxamide group.
1-tert-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-4-carboxamide: Another positional isomer.
N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Lacks the tert-butyl group.
Uniqueness
The unique combination of the tert-butyl group, dimethoxyphenyl group, and the pyrrolidine carboxamide structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-tert-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)19-10-11(8-15(19)20)16(21)18-13-9-12(22-4)6-7-14(13)23-5/h6-7,9,11H,8,10H2,1-5H3,(H,18,21) |
InChI Key |
BTKOCFFTZNIFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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